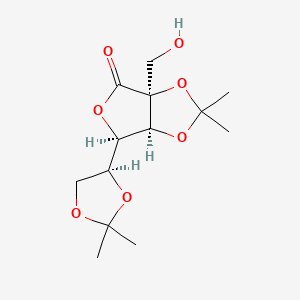
1-Methyl-2-oxopiperidine-4-carbonyl chloride
Overview
Description
1-Methyl-2-oxopiperidine-4-carbonyl chloride, also known as MOPCC, is a chemical compound with the molecular formula C7H10ClNO2 . It has a molecular weight of 175.61 g/mol. This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carbonyl chloride group attached to the 4th carbon of the ring . The presence of the carbonyl chloride group makes this compound highly reactive.Physical And Chemical Properties Analysis
This compound has a molecular weight of 175.61 g/mol. Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Oxyfunctionalization of Ketones
1-Methyl-2-oxopiperidine-4-carbonyl chloride has been used in the selective oxyfunctionalization of ketones. A study by Ren, Liu, and Guo (1996) described using a related compound, 4-methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, for regioselective α- or γ-oxygenated carbonyl compounds production at ambient temperature (Ren, Liu & Guo, 1996).
Synthesis of Azabicyclo Derivatives
Vafina et al. (2003) reported the use of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates, which are closely related to this compound, in synthesizing 3-azabicyclo[3.3.1]nonane derivatives. These compounds were synthesized through Michael reactions and studied for their stereochemical aspects (Vafina et al., 2003).
Intermediate in Protein Tyrosine Kinase Inhibitor Synthesis
Chen Xin-zhi (2011) described the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in creating the protein tyrosine kinase Jak3 inhibitor CP-690550. This synthesis process included a series of steps starting from a similar compound, 4-methylpyridinium, highlighting the utility of related compounds in complex medicinal chemistry (Chen Xin-zhi, 2011).
Structural Studies
Rajesh et al. (2010) conducted a study on a compound, 1-[2,4,6-trimethyl-3,5-bis(4-oxopiperidin-1-ylmethyl)benzyl]piperidin-4-one, which bears structural similarities to this compound. This research provided insights into the molecular structure and interactions within similar compounds (Rajesh et al., 2010).
Synthesis of tert-Butyl-4-Chloropiperidine
Amato et al. (2005) described efficient routes to synthesize 1-tert-butyl-4-chloropiperidine, a compound closely related to this compound. The synthesis process utilized innovative approaches and highlights the potential for creating derivatives of this compound (Amato et al., 2005).
Reactivity Studies with Stable Free Radicals
Malievskii et al. (1988) conducted a quantitative study of the nucleophilic addition of secondary amines to a compound closely related to this compound. This study provides valuable insights into the reactivity of similar compounds in various chemical reactions (Malievskii et al., 1988).
Solid-Phase Synthesis
Khan et al. (2002) reported the solid-phase synthesis of 1,4,5-substituted-2-oxopiperazines, using strategies that could be applicable to compounds like this compound. This study showcases the potential for solid-phase methods in synthesizing complex organic compounds (Khan et al., 2002).
Mechanism of Action
Safety and Hazards
Safety data for 1-Methyl-2-oxopiperidine-4-carbonyl chloride indicates that it should be kept away from heat, sparks, open flames, and hot surfaces. It should not be mixed with combustibles and should not come into contact with air or water due to the risk of violent reaction and possible flash fire .
Future Directions
Properties
IUPAC Name |
1-methyl-2-oxopiperidine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2/c1-9-3-2-5(7(8)11)4-6(9)10/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLMEOQOSAKIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride](/img/structure/B1434026.png)
![Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride](/img/structure/B1434027.png)











